1,2-Dimyristin, (R)- 1,2-Dimyristin, (R)- 2,3-dimyristoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as myristoyl (tetradecanoyl). It is a 2,3-diacyl-sn-glycerol and a tetradecanoate ester.
Brand Name: Vulcanchem
CAS No.: 1069-82-5
VCID: VC21015734
InChI: InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C31H60O5
Molecular Weight: 512.8 g/mol

1,2-Dimyristin, (R)-

CAS No.: 1069-82-5

Cat. No.: VC21015734

Molecular Formula: C31H60O5

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimyristin, (R)- - 1069-82-5

Specification

CAS No. 1069-82-5
Molecular Formula C31H60O5
Molecular Weight 512.8 g/mol
IUPAC Name [(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate
Standard InChI InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1
Standard InChI Key JFBCSFJKETUREV-GDLZYMKVSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

1,2-Dimyristin, (R)- is known by several chemical names and identifiers, which are summarized in Table 1.

Table 1: Chemical Identifiers of 1,2-Dimyristin, (R)-

ParameterValue
IUPAC Name(R)-3-Hydroxypropane-1,2-diyl ditetradecanoate
Common Names1,2-Dimyristin, (R)-; 2,3-Dimyristoyl-sn-glycerol; (R)-1,2-Dimyristoyl-glycerol
CAS Registry Number1069-82-5
Molecular FormulaC₃₁H₆₀O₅
Molecular Weight512.81 g/mol
PubChem CID11027649
Lipid NumberDG(14:0/14:0/0:0)

The compound is recognized in various databases and literature with different synonyms, including "2,3-Dimyristoyl-sn-glycerol," "Myristin, 1,2-di-, D-," and "(R)-Glycerol 1,2-dimyristate" . These naming variations reflect different nomenclature systems used across chemical databases and literature.

Structural Characteristics

1,2-Dimyristin, (R)- is a 1,2-diacyl-sn-glycerol in which both acyl groups are tetradecanoyl (myristoyl). The structural composition features:

  • A glycerol backbone with the R-configuration

  • Two myristic acid (C14:0) chains esterified at the sn-1 and sn-2 positions

  • A free hydroxyl group at the sn-3 position

The compound can be described using several chemical notations:

  • SMILES: O=C(OCC(OC(=O)CCCCCCCCCCCCC)CO)CCCCCCCCCCCCC

  • InChI: InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3

  • InChIKey: JFBCSFJKETUREV-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 1,2-Dimyristin, (R)- are crucial for understanding its behavior in various applications and are summarized in Table 2.

Table 2: Physical and Chemical Properties of 1,2-Dimyristin, (R)-

PropertyValue
Physical StateSolid
Melting Point58-61°C
SolubilitySoluble in organic solvents (chloroform, ethyl acetate, acetone)
Storage Condition-20°C
AppearanceWhite to off-white solid
Purity (commercial)>99%

The relatively high melting point of 58-61°C reflects the compound's saturated fatty acid chains, which allow for tight molecular packing in the solid state . These properties influence its applications in various fields, particularly in lipid-based formulations and research.

Synthesis and Production

Laboratory Synthesis Methods

Several methods exist for synthesizing 1,2-Dimyristin, (R)-, with the Steglich esterification being one of the most common approaches for laboratory-scale production.

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. A typical synthesis involves:

  • Preparation of a silica-glycerophosphocholine (GPC) complex

  • Reaction with myristic acid in the presence of DCC and DMAP

  • Purification through recrystallization, typically using ethyl acetate and acetone

The Steglich method produces high yields and maintains stereochemical integrity, which is crucial for obtaining the correct R-configuration.

Enzymatic Synthesis

Enzymatic approaches offer advantages in stereoselectivity:

  • Use of lipases (e.g., from Saccharomyces cerevisiae) for selective esterification of glycerol

  • Enzymatic hydrolysis of trimyristin, yielding 1,2-Dimyristin and myristate as products

  • Conditions typically involve mild temperatures (30-45°C) and neutral to slightly alkaline pH (7-8)

Purification Methods

Obtaining high-purity 1,2-Dimyristin, (R)- requires careful purification:

  • Recrystallization from ethyl acetate at 50°C, followed by cooling to 4°C

  • Removal of byproducts (DCC, fatty acid anhydrides, myristic acid) by centrifugation

  • Further purification by dispersion in chloroform and precipitation with acetone at -6°C

  • Confirmation of purity by spectroscopic methods (NMR, FTIR, MS)

These purification steps are critical for removing urea-type byproducts from the Steglich esterification, as evidenced by the disappearance of characteristic amide I (C=O) and amide II (CO–NH) peaks at 1,624 and 1,571 cm⁻¹ in FTIR spectra .

Applications in Research and Industry

Biological Membrane Studies

1,2-Dimyristin, (R)- serves as a key component in model membrane systems:

  • As a precursor for phospholipid synthesis, particularly 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • In studies of membrane fluidity and phase transition behaviors

  • For investigating lipid-protein interactions in artificial membrane systems

The compound's saturated acyl chains make it particularly useful for creating stable, reproducible model membranes with well-defined phase transition temperatures.

Pharmaceutical Applications

In pharmaceutical research, 1,2-Dimyristin, (R)- has found applications in:

  • Drug delivery systems, particularly lipid-based formulations

  • Development of nanoparticle drug carriers

  • Emulsification of hydrophobic drugs to improve bioavailability

The compound's ability to form stable lipid structures makes it valuable in these applications, where controlling drug release and improving drug solubility are crucial factors.

Food Science Applications

In food science, 1,2-Dimyristin, (R)- has been investigated for:

  • Emulsification properties in oil-in-water systems

  • Fat replacement in low-calorie food formulations

  • Textural modification in processed foods

Comparative Analysis with Related Compounds

Comparison with Other Diglycerides

1,2-Dimyristin, (R)- belongs to a family of diglycerides that differ in fatty acid chain length and saturation. Table 3 compares it with related diglycerides.

Table 3: Comparison of 1,2-Dimyristin with Related Diglycerides

CompoundFatty Acid CompositionMelting Point (°C)Molecular Weight (g/mol)
1,2-DimyristinC14:0/C14:0/0:058-61512.81
1,2-DilaurinC12:0/C12:0/0:046.3-46.5456.70
1,2-DipalmitinC16:0/C16:0/0:0~70568.91
1,2-DistearinC18:0/C18:0/0:0~80625.01

This comparison reveals that melting points increase with chain length due to stronger van der Waals interactions between longer fatty acid chains .

Comparison with Phospholipid Derivatives

1,2-Dimyristin, (R)- serves as a precursor for important phospholipids like DMPC and DMPE. Table 4 compares these related compounds.

Table 4: Comparison of 1,2-Dimyristin with Its Phospholipid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Head GroupApplications
1,2-Dimyristin, (R)-C₃₁H₆₀O₅512.81-OHLipid research, precursor
DMPCC₃₆H₇₂NO₈P677.93PhosphocholineLiposomes, drug delivery
DMPEC₃₃H₆₆NO₈P635.85PhosphoethanolamineMembrane studies

The addition of phosphate-containing head groups significantly alters the physicochemical properties and applications of these compounds. While 1,2-Dimyristin is relatively nonpolar with a free hydroxyl group, DMPC and DMPE contain zwitterionic head groups that enable formation of bilayer structures in aqueous environments .

Stereochemistry and Positional Isomerism

Stereochemical Considerations

The R-configuration of 1,2-Dimyristin, (R)- refers to the stereochemistry at the central carbon of the glycerol backbone. This stereochemistry is critical for biological recognition and activity:

  • In biological systems, enzymes typically recognize the R-configuration (also referred to as the sn-nomenclature)

  • The S-enantiomer (1,2-Dimyristin, (S)-) has different biological properties

  • Racemic mixtures show different physicochemical properties than pure enantiomers

Positional Isomerism

1,2-Dimyristin can be distinguished from its positional isomer 1,3-dimyristin:

  • In 1,2-dimyristin, the fatty acids occupy positions 1 and 2 of glycerol

  • In 1,3-dimyristin, positions 1 and 3 are esterified, leaving position 2 free

  • These isomers can be separated and identified by chromatographic techniques

The positional arrangement of fatty acids significantly affects the compound's physical properties and biological activity, with 1,2-diglycerides generally showing higher biological activity than their 1,3-counterparts.

Current Research and Future Perspectives

Recent research involving 1,2-Dimyristin, (R)- has focused on several promising areas:

Advanced Drug Delivery Systems

Research has demonstrated the use of 1,2-Dimyristin, (R)- in formulating lipid nanoparticles for delivering chemotherapeutic agents. Studies indicate enhanced drug solubility and improved cellular uptake compared to conventional formulations, leading to increased cytotoxicity against cancer cells.

Phase Change Materials

The thermal properties of 1,2-Dimyristin and related glycerides are being explored for applications as phase-change materials (PCMs) for thermal energy storage. These materials can absorb and release thermal energy during phase transitions, showing potential in building materials to enhance energy efficiency by regulating indoor temperatures .

Membrane Technology

The well-defined phase transition behavior of 1,2-Dimyristin-based lipid systems makes them valuable in developing advanced membrane technologies, including:

  • Temperature-responsive drug release systems

  • Biosensors with lipid membrane interfaces

  • Artificial cell membranes for studying membrane protein function

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